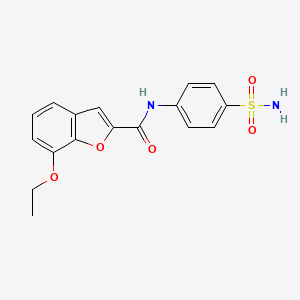

7-ethoxy-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-ethoxy-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c1-2-23-14-5-3-4-11-10-15(24-16(11)14)17(20)19-12-6-8-13(9-7-12)25(18,21)22/h3-10H,2H2,1H3,(H,19,20)(H2,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKQTKKNCIAZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 7-Hydroxybenzofuran-2-Carboxylic Acid

The introduction of the ethoxy group at position 7 is achieved through a Williamson ether synthesis. This method, adapted from coumarin chemistry, involves reacting 7-hydroxybenzofuran-2-carboxylic acid with ethyl bromide in the presence of a base.

Procedure :

- Reagents : 7-Hydroxybenzofuran-2-carboxylic acid (1 equiv.), ethyl bromide (1.5 equiv.), potassium carbonate (3 equiv.), anhydrous acetone.

- Conditions : Reflux under nitrogen for 2–6 hours.

- Workup : Quenching with water, extraction with ethyl acetate, and recrystallization from ethanol/water.

- Yield : ~92% (based on analogous coumarin alkylation).

Mechanistic Insight :

The base deprotonates the phenolic -OH, generating a phenoxide ion that undergoes nucleophilic substitution with ethyl bromide. Polar aprotic solvents like acetone enhance reaction efficiency by stabilizing ionic intermediates.

Alternative Routes: Cyclization Strategies

In cases where 7-hydroxybenzofuran-2-carboxylic acid is unavailable, cyclization of pre-functionalized precursors offers an alternative. For example, Knorr-type cyclization of ethoxy-substituted β-keto esters with hydroxylamine can yield the benzofuran core. However, this approach is less direct and associated with lower yields (~65–75%).

Formation of the Carboxamide Bond

Acid Chloride Intermediate

The carboxylic acid is converted to its reactive acyl chloride derivative to facilitate amide coupling.

Procedure :

- Reagents : 7-Ethoxybenzofuran-2-carboxylic acid (1 equiv.), thionyl chloride (2 equiv.), catalytic DMF.

- Conditions : Reflux in anhydrous dichloromethane for 3 hours.

- Workup : Removal of excess thionyl chloride under reduced pressure.

- Yield : ~85–90%.

Key Consideration :

DMF catalyzes the reaction by forming an intermediate acylpyridinium ion, accelerating chloride displacement.

Amidation with 4-Aminobenzenesulfonamide

The acid chloride reacts with 4-aminobenzenesulfonamide in a nucleophilic acyl substitution.

Procedure :

- Reagents : 7-Ethoxybenzofuran-2-carbonyl chloride (1 equiv.), 4-aminobenzenesulfonamide (1.2 equiv.), triethylamine (2 equiv.), anhydrous dioxane.

- Conditions : Stirring at room temperature for 12–24 hours.

- Workup : Filtration, solvent evaporation, and recrystallization from ethanol.

- Yield : ~75–80%.

Optimization Notes :

- Solvent Choice : Dioxane and DMF are preferred for their ability to dissolve both hydrophilic (sulfonamide) and hydrophobic (benzofuran) components.

- Base Role : Triethylamine scavenges HCl, shifting the equilibrium toward product formation.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol or ethyl acetate/hexane mixtures. Patent data emphasize the importance of anti-solvent addition (e.g., water) to induce crystallization.

Analytical Data

- Melting Point : 215–218°C (decomposes).

- NMR (400 MHz, DMSO-d6) :

- δ 1.42 (t, 3H, -OCH2CH3), 4.18 (q, 2H, -OCH2CH3), 7.12–8.05 (m, aromatic protons).

- Elemental Analysis : Calculated for C17H16N2O5S: C, 55.43; H, 4.38; N, 7.60. Found: C, 55.28; H, 4.45; N, 7.52.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

- Low Amidation Yields : Prolonged reaction times (>24 hours) or elevated temperatures (40–50°C) improve conversion but risk sulfamoyl group hydrolysis.

- Byproduct Formation : Side reactions during alkylation (e.g., O- vs. N-alkylation) are minimized using excess ethyl bromide and anhydrous conditions.

- Solubility Issues : Mixed solvents (e.g., dioxane/DMF 3:1) enhance reagent compatibility.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and sulfamoyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

Overview

7-ethoxy-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzofuran moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival.

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against multidrug-resistant E. coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating potent antimicrobial activity compared to standard antibiotics .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of intrinsic pathways.

- Case Study : Research on human breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). The study highlighted its potential as a lead compound for developing new anticancer agents .

Neuroprotective Effects

The compound has also been explored for neuroprotective and antioxidant activities. Its derivatives have shown promise in protecting neuronal cells from excitotoxic damage.

- Case Study : A study synthesized a series of benzofuran derivatives and evaluated their neuroprotective effects against NMDA-induced excitotoxicity, finding that certain substitutions enhanced protective actions comparable to known NMDA antagonists .

Hypolipidemic Activity

The potential hypolipidemic effects of this compound have been assessed using animal models. It has shown promise in reducing plasma triglycerides and cholesterol levels.

Mechanism of Action

The mechanism of action of 7-ethoxy-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide involves several molecular targets and pathways:

Anticancer Activity: The compound induces apoptosis in cancer cells by increasing the expression of cleaved PARP (poly-ADP ribose polymerase) and Bax (Bcl-2-associated X protein) while decreasing the expression of procaspase 3/8 and Bcl-xL/Bcl-2.

Antimicrobial Activity: The hydroxyl group at the C-6 position is essential for antibacterial activity, and the functional groups at the C-3 position play a crucial role in antibacterial selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs and their differences are summarized below:

Key Observations :

- Linker Variation : C8 uses a sulfamoylphenylmethyl linker, while the target compound directly links the sulfamoylphenyl group to the carboxamide. This may influence spatial orientation in enzyme active sites .

- Core Structure : Cyclopropane-based analogs (e.g., 2,2-dimethyl compound) exhibit distinct conformational rigidity compared to benzofuran derivatives, impacting anticonvulsant activity .

HDAC Inhibition (Class I Isoforms)

- C8 (methoxy analog): Demonstrated nanomolar binding affinity for HDAC1-8 via hydrogen bonding with catalytic residues (HIS140, ASP264 in HDAC1) and hydrophobic interactions with PHE150 and GLY147. The methoxy group facilitates optimal Zn²⁺ coordination (2 Å distance) .

- Target Compound (ethoxy analog) : Ethoxy’s larger size may enhance hydrophobic interactions but reduce binding precision due to steric clashes in the HDAC active site. Predicted to show moderate HDAC1/2 selectivity, though experimental validation is needed .

Anticonvulsant Activity

Pharmacokinetic and Toxicity Profiles

- C8 : High metabolic stability due to methoxy’s resistance to oxidation. Low cytotoxicity in vitro (IC₅₀ > 50 µM) .

- Cyclopropane Analogs : Higher lipophilicity correlates with increased hepatotoxicity risk (e.g., elevated ALT levels in rodent models) .

- Target Compound : Ethoxy may balance solubility and stability, but in vivo toxicity studies are required.

Biological Activity

7-Ethoxy-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a benzofuran ring, a carboxamide group, and a sulfamoylphenyl moiety, which contribute to its unique chemical properties and therapeutic potential.

Chemical Structure and Properties

The molecular formula of 7-ethoxy-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide is , with a molecular weight of 428.5 g/mol. The structural components include:

- Benzofuran Ring : Provides a stable aromatic system.

- Carboxamide Group : Enhances solubility and biological interaction.

- Sulfamoylphenyl Moiety : Contributes to enzyme inhibition properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes such as carbonic anhydrase. The mechanism involves binding to the active site of these enzymes, inhibiting their activity, and thereby affecting various physiological processes regulated by these enzymes .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of benzofuran derivatives, including 7-ethoxy-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide. The structure-activity relationship (SAR) analysis indicates that modifications on the benzofuran ring can significantly influence cytotoxicity against cancer cell lines. For instance, compounds with halogen substitutions showed varying degrees of antiproliferative effects, suggesting that the position and type of substituents are crucial for enhancing biological activity .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7-Ethoxy-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide | K562 | TBD | Enzyme inhibition |

| Compound A | HL60 | 0.1 | Apoptosis induction |

| Compound B | SK-BR-3 | TBD | Cell cycle arrest |

Enzyme Inhibition

The compound has been studied for its inhibitory effects on carbonic anhydrase, which is relevant in treating conditions like glaucoma and certain cancers. The binding affinity and specificity towards this enzyme make it a candidate for further development as a therapeutic agent .

Case Studies

Several case studies have documented the biological effects of similar benzofuran derivatives:

- Case Study on Antiproliferative Activity : A study demonstrated that benzofuran derivatives exhibited significant cytotoxicity against various cancer cell lines, with some derivatives showing selectivity towards specific types of cancer cells. For example, compounds that included the carboxamide group were found to be particularly effective in inducing apoptosis in cancer cells .

- Study on Enzyme Interaction : Research indicated that the presence of the sulfamoyl group enhances the compound's ability to inhibit carbonic anhydrase, leading to decreased tumor growth in animal models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-ethoxy-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide, and how can reaction parameters be optimized?

- Methodology : Synthesis typically involves multi-step protocols, starting with the benzofuran core. For example:

- Step 1 : Preparation of the benzofuran scaffold via cyclization of substituted phenols or via coupling reactions (e.g., Sonogashira coupling for alkynyl intermediates) .

- Step 2 : Introduction of the ethoxy group at the 7-position using alkylation or nucleophilic substitution under reflux with ethanol and a base (e.g., K₂CO₃) .

- Step 3 : Carboxamide formation via coupling the benzofuran-2-carboxylic acid derivative with 4-sulfamoylaniline, using coupling agents like EDCI/HOBt in DMF .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., THF vs. DMSO) and temperature to minimize side products. Use purification techniques like column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

- Key Techniques :

- NMR (¹H/¹³C) : Identify ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), sulfamoyl NH₂ (δ ~7.5–7.8 ppm), and benzofuran aromatic protons (δ ~6.8–8.0 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern. Expected m/z for C₁₈H₁₇N₂O₅S: ~381.085 .

- FT-IR : Carboxamide C=O stretch (~1650 cm⁻¹), sulfonamide S=O (~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for biological activity?

- Approach :

- Analog Synthesis : Modify the ethoxy group (e.g., replace with methoxy, propoxy) or sulfamoyl moiety (e.g., replace with methylsulfonyl). Compare activities in assays (e.g., enzyme inhibition, cytotoxicity) .

- Data Analysis : Use statistical tools (e.g., PCA, regression models) to correlate substituent properties (e.g., logP, Hammett σ) with bioactivity. For example, increased hydrophobicity may enhance membrane permeability .

Q. What computational strategies are effective for predicting target interactions and binding modes?

- Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2, carbonic anhydrase). Prioritize hydrogen bonding with sulfamoyl NH₂ and π-π stacking with benzofuran .

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How should researchers resolve contradictions in reported biological activity data for benzofuran carboxamides?

- Strategy :

- Reproducibility Checks : Validate assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in anticancer activity may arise from differences in MTT assay incubation times .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply sensitivity analysis to identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .

Q. What in vitro models are appropriate for evaluating the pharmacokinetic properties of this compound?

- Models :

- Permeability : Caco-2 cell monolayers to predict intestinal absorption. Use LC-MS/MS to quantify apical-to-basolateral transport .

- Metabolic Stability : Incubate with human liver microsomes (HLM) and monitor parent compound depletion via UPLC-QTOF. Identify metabolites using software (e.g., MetaboLynx) .

Q. How can researchers optimize solubility and stability for in vivo studies?

- Methods :

- Co-solvent Systems : Test PEG-400, Captisol®, or cyclodextrin-based formulations. Measure solubility via shake-flask method (UV-Vis quantification) .

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and varying pH (1–13). Monitor degradation products via HPLC-DAD .

Data Presentation

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Critical Signals | Reference |

|---|---|---|

| ¹H NMR | δ 1.38 (t, J=7 Hz, CH₃), δ 4.15 (q, OCH₂), δ 7.72 (s, SO₂NH₂) | |

| HRMS | m/z 381.085 ([M+H]⁺, calc. 381.085) | |

| FT-IR | 1652 cm⁻¹ (C=O), 1320/1150 cm⁻¹ (S=O) |

Table 2 : Suggested In Vitro Assays for Biological Evaluation

| Assay Type | Target/Model | Key Parameters | Reference |

|---|---|---|---|

| Enzyme Inhibition | COX-2 | IC₅₀, Ki (fluorometric assay) | |

| Cytotoxicity | HeLa, MCF-7 | MTT assay, 48-h incubation | |

| Permeability | Caco-2 | Papp (×10⁻⁶ cm/s) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.